REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:7][CH2:8][Si:9]([CH3:19])([CH3:18])[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1>C1(C)C(C)=CC=CC=1>[ClH:7].[CH3:8][Si:9]([CH2:19][N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)([CH3:18])[CH2:10][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1 |f:3.4|
|
Name
|
|
Quantity
|
32.7 g
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
chloromethyl-dimethyl-(4-fluorobenzyl)-silane
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
ClC[Si](CC1=CC=C(C=C1)F)(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
the precipitated piperidine hydrochloride is filtered at 20° C.
|
Type
|
WASH
|
Details
|
washed in 3 portions with a total of 60 ml of benzene
|
Type
|
FILTRATION
|
Details
|
The filtration
|
Type
|
WASH
|
Details
|
washed in 3 portions with a total of 150 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtering the drying agent
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to solvent-free
|
Type
|
CUSTOM
|
Details
|
to give the crude name compound as an oily liquid in the base form in a yield of 40 g
|
Type
|
DISTILLATION
|
Details
|
This crude product is purified by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C[Si](CC1=CC=C(C=C1)F)(C)CN1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |